(4-(Dimethylamino)-3-methylphenyl)boronic acid
Overview
Description
(4-(Dimethylamino)-3-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H14BNO2 and its molecular weight is 179.03 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of N,N,2-Trimethylaniline-4-boronic acid is likely to be enzymes or proteins involved in boron-mediated chemical reactions. Boronic acids are known to interact with specific proteins, such as serine hydrolases and proteases, due to their Lewis acidic properties .
- The oxidative addition step involves the formation of a Pd–C bond, where palladium becomes oxidized. Subsequently, transmetalation occurs, transferring the nucleophilic organic group (from boron) to palladium, leading to the desired carbon–carbon bond formation .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
(4-(Dimethylamino)-3-methylphenyl)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Conversely, it can also activate certain enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression, as the compound can influence the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its laboratory use. The compound is generally stable under standard laboratory conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can be toxic, causing adverse effects such as cell death and tissue damage . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes . These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes . These interactions can have wide-ranging effects on cellular energy production and overall metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production . These localization patterns are critical for understanding the compound’s biochemical effects .
Properties
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWIPDGKOJNTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629633 | |
Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919496-59-6 | |
Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.